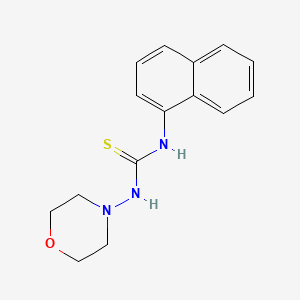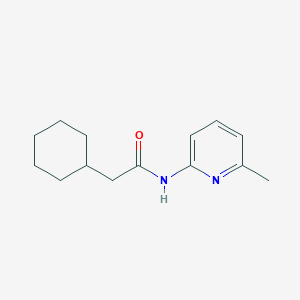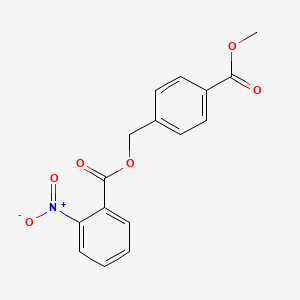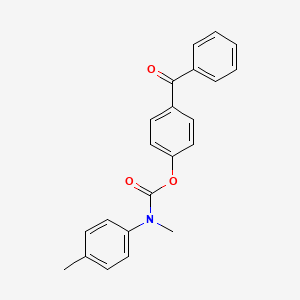
N-4-morpholinyl-N'-1-naphthylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-morpholinyl-N'-1-naphthylthiourea, also known as MNH, is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has shown potential for use in various applications, including as an antioxidant, anticancer agent, and as a modulator of cellular signaling pathways.
Applications De Recherche Scientifique
N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as an antioxidant and anticancer agent. It has been shown to exhibit free radical scavenging activity and to inhibit the growth of cancer cells in vitro. N-4-morpholinyl-N'-1-naphthylthiourea has also been investigated for its ability to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Mécanisme D'action
The mechanism of action of N-4-morpholinyl-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. N-4-morpholinyl-N'-1-naphthylthiourea has been shown to inhibit the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to protect against oxidative stress-induced neuronal damage, and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-4-morpholinyl-N'-1-naphthylthiourea is that it is relatively easy to synthesize and purify. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biological activities, making it a versatile compound for use in scientific research. However, one limitation of N-4-morpholinyl-N'-1-naphthylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for N-4-morpholinyl-N'-1-naphthylthiourea research. One area of interest is the development of N-4-morpholinyl-N'-1-naphthylthiourea derivatives with improved activity and selectivity. Another area of interest is the investigation of N-4-morpholinyl-N'-1-naphthylthiourea as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further research is needed to fully understand the potential applications of N-4-morpholinyl-N'-1-naphthylthiourea in these areas.
Méthodes De Synthèse
The synthesis of N-4-morpholinyl-N'-1-naphthylthiourea involves the reaction of 1-naphthylisothiocyanate with morpholine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. The purity of N-4-morpholinyl-N'-1-naphthylthiourea can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15(17-18-8-10-19-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIPVJBKKBMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-naphthalen-1-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)



![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)